n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. It is known for its role in drug synthesis, neurological disorder studies, and chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride typically involves the reaction of n-Benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond, leading to the formation of 3-n,n-R2-aminosubstituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.

化学反应分析

Types of Reactions

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic Addition: The compound reacts with secondary amines at the C=C double bond, forming substituted succinimides.

Common Reagents and Conditions

Reagents: Secondary amines such as diethylamine, piperidine, and morpholine.

Conditions: Reactions are typically carried out in a 1,4-dioxane medium at room temperature or elevated temperatures (80–90°C).

Major Products

3-n,n-R2-aminosubstituted succinimides: Formed through nucleophilic addition.

Unsymmetrical maleic acid diamides: Formed through amidation reactions.

科学研究应用

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is used in various scientific research applications, including:

Drug Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.

Neurological Disorders: It is used to study the mechanisms and potential treatments for neurological disorders.

Chemical Reactions: The compound serves as a tool for studying various chemical reactions and their mechanisms.

作用机制

The mechanism of action of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neurological processes .

相似化合物的比较

Similar Compounds

n-Benzyl-2-phenethylamine: Shares a similar structure but lacks the piperidine ring.

n-Benzylmaleimide: Used in similar nucleophilic addition

生物活性

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride, a compound related to the piperidine class, has garnered interest for its biological activity, particularly in the context of analgesic and potential therapeutic applications. This article reviews the compound's pharmacological properties, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

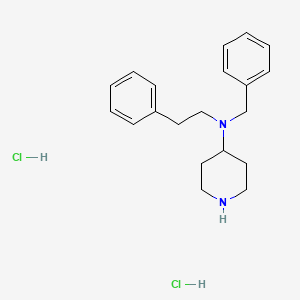

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C19H26Cl2N2

- Molecular Weight : 357.34 g/mol

This compound features a piperidine ring substituted with a benzyl and a 2-phenylethyl group, which enhances its lipophilicity and potential receptor interactions.

Analgesic Properties

Research indicates that compounds within the piperidine family, including this compound, exhibit significant analgesic effects. A study on related fentanyl analogs demonstrated that compounds with similar structures possess high affinity for μ-opioid receptors, leading to potent analgesic effects with minimal doses required for efficacy .

The compound's potency can be compared to established opioids; for instance, certain derivatives have shown ED50 values as low as 0.00058 mg/kg, indicating a strong analgesic effect .

The mechanism of action for this compound likely involves:

- μ-opioid receptor agonism : Binding to these receptors results in pain relief.

- Potential interaction with δ and κ-opioid receptors , although with lesser affinity .

Metabolic Pathways

Understanding the metabolic pathways is crucial for predicting the pharmacokinetics of this compound. The metabolism primarily occurs in the liver through:

- N-dealkylation : Catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP3A5).

- Hydroxylation : At various positions on the piperidine ring and phenyl groups.

- Excretion : The metabolites are primarily excreted via urine and feces, with less than 10% of the original compound remaining intact post-metabolism .

Case Study 1: Pain Management Applications

In a clinical setting, derivatives of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine have been evaluated for their effectiveness in managing chronic pain conditions. In one study, patients receiving a fentanyl analog with similar structural characteristics reported significant pain relief compared to traditional opioid treatments, highlighting the potential of this compound in pain management .

Case Study 2: Cancer Therapeutics

Recent research has explored the use of piperidine derivatives as potential anticancer agents. A study synthesized various benzylamine-based inhibitors that demonstrated cytotoxic activity comparable to doxorubicin against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the piperidine ring could enhance selectivity towards cancer cells while minimizing toxicity to healthy cells .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | C19H26Cl2N2 |

| Molecular Weight | 357.34 g/mol |

| ED50 (Analgesic Effect) | 0.00058 mg/kg (for related compounds) |

| Metabolism | Hepatic via CYP3A4/3A5; primarily urinary excretion |

| Potential Applications | Analgesics, cancer therapeutics |

属性

IUPAC Name |

N-benzyl-N-(2-phenylethyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.2ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;;/h1-10,20-21H,11-17H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQXTCSTJSTNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。